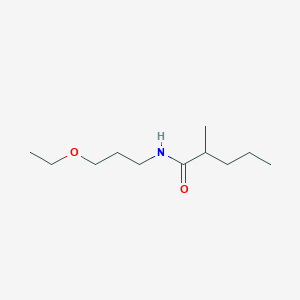

N-(3-ethoxypropyl)-2-methylpentanamide

Description

Contextualization of Alkyl Amide Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Alkyl amide scaffolds are of fundamental importance in the realms of organic synthesis and medicinal chemistry. The amide bond is a cornerstone of biological chemistry, most famously linking amino acids to form peptides and proteins. In synthetic chemistry, N-substituted amides are recognized as versatile intermediates and building blocks for a wide array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. fiveable.me Their utility stems from the stability of the amide bond, which is resistant to many chemical transformations, yet can be formed and, if necessary, cleaved under specific conditions.

The synthesis of N-alkyl amides is a subject of ongoing research, with numerous methods developed to facilitate their formation. scielo.br Traditional approaches often involve the reaction of a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides) with a primary or secondary amine. These methods, while effective, can sometimes require harsh conditions or produce stoichiometric byproducts. Consequently, a significant area of research is dedicated to developing more efficient, atom-economical, and environmentally benign catalytic methods for amide bond formation. scielo.brresearchgate.net The ability to modify the substituents on both the nitrogen and carbonyl carbon of the amide allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, reactivity, and biological activity. fiveable.me This makes the alkyl amide scaffold a highly adaptable and valuable motif in the design of new chemical entities.

Structural Characteristics and Nomenclature of N-(3-ethoxypropyl)-2-methylpentanamide

The compound this compound is a secondary amide, characterized by a nitrogen atom bonded to a carbonyl group and two carbon-containing groups. Its formal name, derived according to IUPAC nomenclature, precisely describes its structure. The "pentanamide" portion indicates a five-carbon chain with a carbonyl group at one end, forming the amide. The "2-methyl" prefix specifies a methyl group attached to the second carbon of this pentanamide (B147674) backbone. The "N-(3-ethoxypropyl)" part of the name details the substituent attached to the nitrogen atom of the amide: a three-carbon propyl chain which, at its third carbon, is connected to an ethoxy group (-OCH2CH3).

| Property | Predicted Value |

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

Note: The values in this table are computationally predicted and have not been experimentally verified.

Overview of Reported Occurrences and Synthetic Relevance in Academic and Patent Literature

A thorough search of current academic and patent literature reveals a lack of specific documentation for this compound. This suggests that it is either a novel compound or has been synthesized in contexts that have not been publicly disclosed or widely reported.

The synthetic relevance of this compound can be inferred from the general and well-established chemistry of amide synthesis. The most direct conceptual route to its formation would be through the coupling of 2-methylpentanoic acid (or a more reactive derivative like 2-methylpentanoyl chloride) with 3-ethoxypropan-1-amine. This type of amidation reaction is a fundamental transformation in organic synthesis.

Alternative synthetic strategies for N-substituted amides are also known, such as the Ritter reaction, which involves the reaction of a nitrile with an alcohol in a strong acid, or transition-metal-catalyzed reactions that can couple nitriles and amines directly. scielo.br While these methods have not been specifically applied to the synthesis of this compound in the available literature, they represent viable pathways for its potential production. The interest in such a molecule would likely stem from its specific combination of a branched alkyl chain and an ether-containing N-substituent, which could impart particular solubility or conformational properties relevant to materials science or as an intermediate in a multi-step synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-7-10(3)11(13)12-8-6-9-14-5-2/h10H,4-9H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEXVUPALKQAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NCCCOCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Amide Formation

Established Synthetic Routes to N-Substituted Amides: General Principles

The synthesis of N-substituted amides is a fundamental transformation in organic chemistry. sigmaaldrich.com The two primary approaches involve the direct condensation of a carboxylic acid and an amine or the use of coupling reagents to activate the carboxylic acid.

Direct condensation is an atom-economical method for amide synthesis, involving the reaction of a carboxylic acid with an amine to eliminate a molecule of water. numberanalytics.com This process is often challenging due to the low reactivity of carboxylic acids toward amines, which tend to form an unreactive ammonium-carboxylate salt. rsc.org To facilitate this reaction, high temperatures (often exceeding 200°C) or dehydrating agents are typically required. luxembourg-bio.comnumberanalytics.com

Hydrothermal conditions have also been explored for direct amide synthesis. Studies have shown that a range of amides can be synthesized from carboxylic acids and amines at high temperatures and pressures (e.g., 250 °C and 40 bar), with yields reaching up to 90% within hours. acs.org This method's effectiveness is influenced by the structure of the amine and the pH of the reaction medium, with neutral conditions being optimal. acs.org

Common reagents and conditions for direct condensation include:

High Temperatures: Driving the equilibrium towards the amide product by removing water.

Dehydrating Agents: Reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can be used. numberanalytics.com

Acid Catalysts: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can catalyze the reaction. numberanalytics.com

Microwave Irradiation: Used to accelerate the reaction by rapidly heating the mixture. numberanalytics.com

To avoid the harsh conditions of direct condensation, a more common and milder approach is the use of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily attacked by the amine. luxembourg-bio.comrsc.org

Coupling Reagents: A vast array of coupling reagents has been developed, often known by their acronyms. luxembourg-bio.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. luxembourg-bio.comrsc.org They react with the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com A significant drawback is the formation of urea (B33335) byproducts, which can be difficult to remove, and the potential for racemization of chiral carboxylic acids. rsc.org To mitigate side reactions and racemization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used. rsc.org

Uronium/Aminium and Phosphonium (B103445) Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient. luxembourg-bio.comnumberanalytics.com They react with the carboxylic acid to form active esters that are highly reactive towards amines. luxembourg-bio.com

Triazine-Based Reagents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as an effective condensing reagent, particularly for reactions in aqueous solutions. researchgate.net

Catalytic Approaches: The development of catalytic methods for amide bond formation is a key area of green chemistry research, aiming to reduce the waste generated by stoichiometric coupling reagents. sigmaaldrich.com

Boronic Acid Catalysts: These have been shown to facilitate amidation reactions between carboxylic acids and amines under milder conditions. sigmaaldrich.comnumberanalytics.com

Metal Catalysts: Ruthenium and palladium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, or for the cross-coupling of aryl esters and anilines. sigmaaldrich.comrsc.org Rhodium-containing catalysts have been used for the direct synthesis of N-alkyl amides from olefins, amines, and carbon monoxide. google.com

Table 1: Common Coupling Reagents for Amide Synthesis To view the table, click on the "expand" button.

| Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester. luxembourg-bio.com |

| Phosphonium Salts | PyBOP | Similar to uronium salts, forms an active ester. |

| Triazine Derivatives | DMTMM | Activates the carboxylic acid for amine attack. researchgate.net |

Exploration of Novel Amidation Methodologies Applicable to the Compound

The direct condensation of a carboxylic acid and an amine to form an amide with water as the only byproduct is an ideal, "green" chemical process. dur.ac.uk However, this reaction is often thermodynamically unfavorable under mild conditions, necessitating the use of catalysts to facilitate the transformation. nih.govresearchgate.net For the synthesis of N-(3-ethoxypropyl)-2-methylpentanamide from 2-methylpentanoic acid and 3-ethoxypropylamine, several advanced catalytic methodologies can be applied.

Boron-based reagents have emerged as highly effective catalysts for direct amidation reactions, significantly lowering the required reaction temperatures compared to uncatalyzed thermal methods. researchgate.netmdpi.com Various boron compounds, including boric acid, boronic acids, and borate (B1201080) esters, can catalyze the formation of amides. ucl.ac.uknih.gov

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. An early proposed mechanism involves the reaction of the boronic acid with the carboxylic acid (2-methylpentanoic acid) to form an acyloxyboron intermediate. rsc.org This intermediate is more electrophilic than the original carboxylic acid, activating it for nucleophilic attack by the amine (3-ethoxypropylamine) to yield the final amide product, this compound. The removal of water, often accomplished using molecular sieves or a Dean-Stark apparatus, is crucial to drive the equilibrium toward product formation. researchgate.netrsc.org

More recent mechanistic studies, supported by computational modeling, suggest more complex pathways may be at play. nih.govrsc.org It has been proposed that the activation of the carboxylic acid might involve the cooperative action of two boron centers through a dimeric B-X-B bridged structure (where X can be oxygen or nitrogen). rsc.orgcatalyticamidation.info These pathways are calculated to have a lower energy barrier, which is more consistent with the observed reactivity at ambient or near-ambient temperatures. rsc.orgcatalyticamidation.info Studies have also shown that for catalysis to occur, the boron atom likely needs at least three free coordination sites, as borinic acids were found to be incompetent catalysts, forming unreactive complexes instead. nih.gov

A variety of boron-based catalysts have been developed, each with specific advantages. Electron-deficient aryl boronic acids, for instance, show enhanced Lewis acidity and catalytic activity. rsc.org The selection of an appropriate boron catalyst can be critical for optimizing the synthesis of a specific amide like this compound.

| Catalyst Type | Example Catalyst | Key Features & Proposed Role | Reference |

|---|---|---|---|

| Aryl Boronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA) | Highly active at room temperature; presumed to form an acylborate intermediate. | organic-chemistry.org |

| Aryl Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Effective for a wide range of substrates at room temperature. | organic-chemistry.org |

| Borate Esters | Tris(2,2,2-trifluoroethyl) borate B(OCH2CF3)3 | Simple, scalable catalyst; particularly effective for chemoselective amidation of unprotected amino acids. | mdpi.comrsc.org |

| Diboron Compounds | Diboronic acid anhydride | Effective for α- or β-hydroxy acids through a proposed cooperative mechanism involving a B-O-B linkage. | mdpi.com |

Beyond boron, a range of other catalytic systems are being developed for amide bond formation, offering alternative routes for the synthesis of this compound. These systems often utilize transition metals or other novel organocatalysts.

Metal-Based Catalysts:

Copper Catalysis: Copper(II) acetate (B1210297) has been used for the transamidation of primary amides. rsc.org Another approach involves copper-catalyzed amidation of arylboronic acids with nitriles to produce N-arylamides. organic-chemistry.org A water-soluble porphyrazinato copper(II) complex has also been shown to efficiently catalyze the conversion of nitriles and primary amines to N-substituted amides in refluxing water, presenting a green alternative. scielo.br

Manganese Catalysis: Pincer-type manganese(I) complexes have been developed for the amidation of esters with amines. These reactions show a broad substrate scope and can be applied to the synthesis of amide-containing drugs. mdpi.com

Rhodium Catalysis: Rhodium catalysts can be used for the oxidative amidation of aldehydes with secondary amines to form tertiary amides. researchgate.net N-heterocyclic carbene-phosphine iridium complexes have also proven highly reactive for the N-monoalkylation of amides with alcohols. organic-chemistry.org

Other Catalytic Approaches:

Transamidation: The conversion of one amide to another by reaction with an amine, known as transamidation, is an emerging strategy. scilit.com Catalysts based on zirconium, copper, and boron have been shown to facilitate this transformation under relatively mild conditions. rsc.org

Nitrile Amidation: The catalytic reaction of nitriles with amines in the presence of water offers a direct route to secondary and tertiary amides. researchgate.net

| Catalytic System | Typical Substrates | Catalyst Example | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Manganese-Catalyzed Aminolysis | Esters + Amines | Manganese(I)-pincer complex | Reaction of methyl 2-methylpentanoate (B1260403) with 3-ethoxypropylamine. | mdpi.com |

| Copper-Catalyzed Nitrile Reaction | Nitriles + Primary Amines | Cu(2,3-tmtppa)4 | Could be adapted from related starting materials. | scielo.brresearchgate.net |

| Rhodium-Catalyzed Oxidative Amidation | Aldehydes + Secondary Amines | [Rh(cod)2]BF4 | Applicable for synthesizing tertiary amides; less direct for the target secondary amide. | researchgate.net |

| Zirconium-Catalyzed Transamidation | Primary Amides + Amines | Cp2ZrCl2 | Reaction of 2-methylpentanamide (B1217331) with 3-ethoxypropylamine. | rsc.org |

Derivatization Strategies and Functional Group Transformations of the Amide Moiety

The amide functional group in this compound is a stable, key feature of the molecule, but it can also serve as a handle for further chemical modifications. Various reactions can transform the amide moiety into other functional groups, enabling the synthesis of a diverse range of derivatives.

Hydrolysis: Amide bonds can be cleaved through hydrolysis to yield the constituent carboxylic acid and amine. solubilityofthings.com This reaction can be promoted by either acidic or basic conditions. libretexts.org For this compound, hydrolysis would break the C-N bond, regenerating 2-methylpentanoic acid and 3-ethoxypropylamine. solubilityofthings.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. solubilityofthings.com

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the amide anion (which is immediately protonated) leads to the carboxylate salt. libretexts.org

Reduction: One of the most significant transformations of amides is their reduction to amines. Secondary amides like this compound can be reduced to the corresponding secondary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this purpose. libretexts.orgchemistrytalk.org The reaction effectively removes the carbonyl oxygen, converting the C=O group to a CH₂ group. The product of this reaction would be N-(3-ethoxypropyl)-2-methylpentan-1-amine. This transformation is a highly general and effective method for synthesizing amines from readily available amides. libretexts.org

Other Transformations: While hydrolysis and reduction are the most common transformations, other reactions can modify the amide group. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. chemistrytalk.org While not directly applicable to the secondary amide this compound, this illustrates the versatility of the amide functional group in synthetic chemistry. Additionally, derivatization reagents can be used to tag the amide or its hydrolysis products for analytical purposes, such as improving chromatographic separation or mass spectrometry detection. nih.govnih.govddtjournal.com

| Transformation | Reagents | Product from this compound | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, Heat | 2-Methylpentanoic acid + 3-Ethoxypropylammonium ion | solubilityofthings.com |

| Base-Promoted Hydrolysis | 1. NaOH, H2O, Heat 2. H3O+ | 2-Methylpentanoic acid + 3-Ethoxypropylamine | libretexts.org |

| Reduction | 1. LiAlH4 2. H2O | N-(3-ethoxypropyl)-2-methylpentan-1-amine | libretexts.orgchemistrytalk.org |

Advanced Spectroscopic and Stereochemical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The predicted chemical shifts (δ) are influenced by neighboring functional groups, such as the amide carbonyl, the ether oxygen, and the alkyl chains.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The amide proton (N-H) typically appears as a broad signal due to quadrupole broadening and chemical exchange. Protons adjacent to the amide nitrogen and ether oxygen are shifted downfield.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display eight unique carbon signals. The carbonyl carbon of the amide is the most downfield signal, typically appearing around 175 ppm. Carbons adjacent to the electronegative nitrogen and oxygen atoms are also shifted downfield compared to simple alkanes.

Predicted ¹H and ¹³C NMR Data for N-(3-ethoxypropyl)-2-methylpentanamide

| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~175.5 |

| 2 | ~2.25, m, 1H | ~45.0 |

| 3 | ~1.45, m, 1H; ~1.65, m, 1H | ~34.5 |

| 4 | ~1.35, m, 2H | ~20.5 |

| 5 | ~0.90, t, 3H | ~14.0 |

| 6 | ~1.10, d, 3H | ~17.0 |

| 7 | ~3.30, q, 2H | ~39.0 |

| 8 | ~1.80, p, 2H | ~29.5 |

| 9 | ~3.45, t, 2H | ~69.0 |

| 10 | ~3.50, q, 2H | ~66.5 |

| 11 | ~1.20, t, 3H | ~15.2 |

| N-H | ~6.5 (broad s), 1H | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions. d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, s = singlet.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Expected key correlations include:

H-2 with the protons on its methyl group (H-6) and the adjacent methylene (B1212753) group (H-3).

A continuous correlation path from H-3 to H-4 and H-5.

Correlation between the methylene protons of the ethoxypropyl chain: H-7 with H-8, and H-9 with H-10.

Coupling between the ethyl group protons: H-10 and H-11.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu It allows for the definitive assignment of each carbon atom that bears protons by linking the ¹H and ¹³C data tables. For example, the proton signal at ~2.25 ppm (H-2) would show a cross-peak with the carbon signal at ~45.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu Key expected correlations that would confirm the structure include:

Amide Linkage: Correlations from the N-H proton and H-7 to the carbonyl carbon (C-1).

Acyl Group: Correlations from the methyl protons (H-6) and methylene protons (H-3) to the chiral center carbon (C-2) and the carbonyl carbon (C-1).

Ethoxypropyl Chain: Correlations from H-7 to C-8 and C-9. Correlations from H-9 to C-8, C-10, and C-11.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. nanalysis.comnumberanalytics.com For a flexible molecule like this compound, NOESY can provide insights into preferred conformations. arxiv.orgresearchgate.net Expected spatial correlations might be observed between:

Protons on the 2-methyl group (H-6) and protons on the pentanamide (B147674) chain (H-3).

The amide N-H proton and protons on the adjacent methylene group (H-7).

Protons across the ether linkage (H-8 and H-10).

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

HRMS is used to determine the precise molecular mass of the parent ion, which allows for the calculation of its elemental formula. For this compound (C₁₁H₂₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value with high accuracy (typically <5 ppm error).

Predicted HRMS Data

Molecular Formula: C₁₁H₂₃NO₂

Monoisotopic Mass: 201.1729 u

Predicted [M+H]⁺: 202.1802

In MS/MS analysis, the parent ion (e.g., m/z 202.18) is isolated and fragmented to produce product ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. The most common fragmentation pathways for amides involve cleavage of the amide bond and α-cleavage adjacent to the carbonyl group. jove.comnih.govlibretexts.org Cleavage alpha to the ether oxygen is also a probable pathway.

Predicted Key MS/MS Fragments for this compound

| Predicted m/z | Proposed Fragment Structure/Origin |

| 100.0757 | [C₆H₁₂NO]⁺ - Acylium ion formed by cleavage of the C-N amide bond. This is a very common pathway for amides. nih.gov |

| 103.0965 | [C₅H₁₃NO]⁺ - Fragment from cleavage alpha to the ether oxygen. |

| 86.0965 | [C₅H₁₂N]⁺ - Immonium ion resulting from cleavage alpha to the nitrogen on the propyl side. |

| 72.0808 | [C₄H₁₀N]⁺ - Further fragmentation of the N-propyl chain. |

| 57.0704 | [C₄H₉]⁺ - Butyl cation from cleavage alpha to the carbonyl group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent features would be the N-H and C=O absorptions of the secondary amide group. libretexts.orgspcmc.ac.in

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the C-C backbone and C-H bonds of the alkyl chains. researchgate.netchemrxiv.org

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | ~3300 (broad) | Weak | The broadness in IR is due to hydrogen bonding. A sharp "free" N-H stretch may appear at a higher frequency (~3450 cm⁻¹) in dilute, non-polar solutions. spcmc.ac.in |

| C-H Stretches (Aliphatic) | 2850-2960 | 2850-2960 (Strong) | A complex set of bands corresponding to symmetric and asymmetric stretches of CH₃ and CH₂ groups. This region is typically stronger in the Raman spectrum. |

| C=O Stretch (Amide I) | ~1640 (Strong) | ~1640 (Medium) | This is a characteristic and intense absorption for secondary amides. Its position can be sensitive to hydrogen bonding. acs.org |

| N-H Bend (Amide II) | ~1550 (Medium) | Weak | A result of N-H bending coupled with C-N stretching. This band is characteristic of secondary amides. libretexts.org |

| C-H Bends (Aliphatic) | ~1465, ~1375 | ~1465, ~1375 | Bending (scissoring and deformation) modes for CH₂ and CH₃ groups. |

| C-O-C Stretch (Ether) | ~1120 (Strong) | ~1120 (Medium) | Characteristic asymmetric stretch of the ether linkage. |

| C-N Stretch | ~1250 | Weak | Often coupled with other vibrations and can be difficult to assign definitively. |

| Skeletal Vibrations | Weak | 400-1000 (Multiple) | The "fingerprint" region contains complex C-C stretching and bending modes, which are often more prominent and well-resolved in the Raman spectrum. |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for structure-based research and understanding molecular interactions.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis would confirm the connectivity of the molecule and, crucially, establish the absolute stereochemistry of the chiral center at C-2. This would differentiate between the (R)- and (S)-enantiomers. The resulting structural data is typically presented in a crystallographic information file (CIF) and can be visualized as a three-dimensional model.

Hypothetical Crystallographic Data for (S)-N-(3-ethoxypropyl)-2-methylpentanamide

The following table represents the type of data that would be generated from a successful X-ray crystallographic analysis. Please note that this data is illustrative and not based on experimentally determined values for this specific compound.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C11H23NO2 | The elemental composition of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁ | A common chiral space group. |

| a, b, c (Å) | 8.5, 12.1, 10.3 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |

| Volume (ų) | 1025.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.02(5) | A value close to zero confirms the absolute stereochemistry assignment. |

| C2-C(CH3) Bond Length (Å) | 1.54 | The distance between the chiral carbon and the adjacent methyl carbon. |

| N-C(O) Bond Length (Å) | 1.34 | The length of the amide bond. |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Given the presence of a stereocenter, assessing the enantiomeric purity of a sample of this compound is essential, particularly in fields where stereoisomers may exhibit different biological activities or properties. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common and reliable method for this purpose.

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in distinct peaks in the chromatogram. The relative area of these peaks can be used to determine the enantiomeric excess (ee) of the sample.

For instance, a sample of this compound would be dissolved in a suitable solvent and injected into a chiral HPLC system. The mobile phase composition and flow rate would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

Hypothetical Chiral HPLC Analysis Data

This table illustrates the kind of results that would be obtained from a chiral HPLC analysis of a non-racemic sample of this compound.

| Parameter | (S)-Enantiomer | (R)-Enantiomer | Description |

| Retention Time (min) | 8.2 | 9.5 | The time taken for each enantiomer to elute from the column. |

| Peak Area | 98.5% | 1.5% | The relative proportion of each enantiomer in the sample. |

| Enantiomeric Excess | 97.0% ee | Calculated as |

This hypothetical data indicates a sample that is highly enriched in the (S)-enantiomer. Such an analysis is critical for quality control in asymmetric synthesis and for studies where stereochemical purity is paramount.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscapes of the Amide Scaffold

The three-dimensional structure of N-(3-ethoxypropyl)-2-methylpentanamide is not static; it is a dynamic ensemble of interconverting conformers. Conformational analysis is crucial for understanding its physical properties and how it interacts with its environment. The molecule possesses several rotatable single bonds, but the most significant conformational feature of the amide scaffold is the rotation around the C-N bond.

Due to resonance, the amide bond has a partial double-bond character, which results in a significant rotational energy barrier (typically 15-20 kcal/mol). This restriction leads to the existence of two principal planar conformers: the trans (E) and cis (Z) isomers, with the trans form being significantly lower in energy for acyclic secondary amides. nih.gov The steric hindrance between the 2-methylpentanoyl group and the 3-ethoxypropyl group would strongly favor the trans conformation.

A hypothetical analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles. The results would likely show that the lowest energy conformers adopt an extended arrangement to minimize steric clashes, with specific gauche and anti arrangements in the alkyl chains providing a balance of intramolecular forces.

Table 1: Hypothetical Low-Energy Conformers and Dihedral Angles (in degrees) for trans-N-(3-ethoxypropyl)-2-methylpentanamide This table presents a hypothetical set of dihedral angles for plausible low-energy conformers, as would be determined by a computational conformational search.

| Conformer ID | Dihedral Angle 1 (O=C-N-C) | Dihedral Angle 2 (C-N-C-C) | Dihedral Angle 3 (N-C-C-C) | Dihedral Angle 4 (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 180.0 (trans) | 178.5 | 179.2 | 175.4 | 0.00 |

| 2 | 179.8 (trans) | -65.3 | 178.9 | 176.1 | 0.85 |

| 3 | 179.9 (trans) | 177.9 | 62.1 | -68.3 | 1.25 |

| 4 | 179.7 (trans) | -64.8 | 61.8 | 177.0 | 2.10 |

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular attributes, including the distribution of electrons and molecular orbital energies, which are fundamental to understanding a compound's reactivity. slideshare.net

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be performed on the optimized geometry of the lowest energy conformer. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface. For this amide, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. The amide hydrogen, in contrast, would be part of a region with positive potential (blue), making it a hydrogen bond donor.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents hypothetical data consistent with what would be expected for a molecule of this type from a DFT calculation.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability; localized on the amide group. |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability; localized around the carbonyl carbon. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | -45 kcal/mol (around C=O) | Highlights the carbonyl oxygen as the primary site for hydrogen bonding. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a view of molecular flexibility and interactions with the surrounding environment, such as a solvent. tandfonline.com

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. tandfonline.comaip.org The simulation, run for nanoseconds or longer, would reveal how the molecule behaves dynamically.

Analysis of the MD trajectory can yield several important insights:

Solvation Structure: By calculating the radial distribution function (RDF) for water molecules around key atoms (like the amide oxygen and hydrogen), one can quantify the structure of the solvation shell. nih.gov The RDF for the carbonyl oxygen would likely show a sharp first peak, indicating a well-ordered shell of water molecules forming strong hydrogen bonds.

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be plotted to identify rigid and flexible regions of the molecule. The terminal ends of the alkyl chains would be expected to show higher RMSF values, indicating greater flexibility, while the central amide core would be more rigid.

Conformational Dynamics: Over the course of the simulation, the molecule will explore different conformations. Analyzing the evolution of dihedral angles can confirm the stability of the low-energy conformers identified in the conformational analysis and map the transitions between them.

These simulations are crucial for understanding how this compound behaves in a realistic, dynamic, and solvated state.

In Silico Prediction of Interaction with Biological Targets and Docking Studies

While this compound is not currently identified as a ligand for any specific biological target, computational methods can be used to predict its potential for bioactivity and to hypothetically model its interaction if a target were to be discovered.

The first step in this process is often an assessment of "drug-likeness," which evaluates whether a compound possesses physical and chemical properties similar to known drugs. nih.gov One of the most common methods is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 3: Predicted Drug-Likeness Properties for this compound This table presents calculated properties relevant to drug-likeness assessments.

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 201.32 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition) | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (C=O, C-O-C) | ≤ 10 | Yes |

Based on these parameters, this compound falls within the criteria for a drug-like molecule, suggesting it has a reasonable profile for potential oral bioavailability.

Should a biological target, such as an enzyme or receptor, be identified, molecular docking would be the next step. nih.gov This computational technique predicts the preferred orientation and binding affinity of the ligand when it interacts with the binding site of a protein. The process would involve:

Obtaining or modeling the 3D structure of the target protein.

Preparing the 3D structure of this compound (the ligand).

Using a docking algorithm to systematically place the ligand in the protein's active site in numerous possible conformations and orientations.

'Scoring' each resulting pose based on an energy function that estimates the binding affinity.

The results would provide a ranked list of binding poses, with the top-scoring pose representing the most probable binding mode. Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, offering a hypothesis for its mechanism of action.

Investigation of N 3 Ethoxypropyl 2 Methylpentanamide As a Substructural Motif in Bioactive Ligands

Role as a Constituent in Chemokine Receptor Antagonists: The CXCR2 Example

The C-X-C chemokine receptor 2 (CXCR2) is a well-established target in the development of therapies for a range of inflammatory diseases and cancers, owing to its critical role in mediating neutrophil recruitment and other cellular processes. nih.govgoogle.com The development of small-molecule antagonists for CXCR2 has been an area of intense research, leading to the discovery of various chemical scaffolds that can modulate its activity, often through allosteric binding sites. nih.govrsc.org These antagonists are crucial tools for understanding receptor function and hold significant therapeutic promise. google.com

Chemical Synthesis of N-(3-ethoxypropyl)-2-methylpentanamide-Containing Ligands

A review of synthetic methodologies for bioactive amides reveals diverse and efficient routes for their preparation. General methods for N-alkyl amide synthesis often involve the N-alkylation of amides with alcohols, providing a direct and atom-economical approach. Electrosynthesis has also emerged as a green and powerful tool for amide bond formation. However, a specific synthetic route for incorporating the this compound moiety into larger, biologically active molecules, particularly CXCR2 antagonists, is not described in the current scientific literature.

Structure-Activity Relationship (SAR) Studies of Substituted Amides within Ligand Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For CXCR2 antagonists, SAR studies have been conducted on various classes of molecules, including nicotinamide (B372718) N-oxides and N,N'-diphenylureas. These studies have elucidated the importance of specific structural features for receptor binding and functional antagonism. For instance, in some series, the nature of substituents on aromatic rings and the type of linking groups have been shown to significantly impact potency and selectivity. However, without examples of bioactive ligands containing the this compound substructure, no SAR data for this specific amide is available.

Mechanistic Studies of Ligand-Receptor Binding in In Vitro Systems (e.g., Displacement Assays, Beta-arrestin Recruitment)

The mechanistic understanding of how ligands interact with their receptors is crucial for drug development. For CXCR2, various in vitro assays are employed to characterize antagonist activity. These include radioligand displacement assays to determine binding affinity and functional assays that measure the inhibition of chemokine-induced signaling pathways, such as G protein activation and β-arrestin recruitment. nih.gov Studies on different CXCR2 antagonists have revealed that many act as negative allosteric modulators, binding to a site on the receptor distinct from the endogenous chemokine binding site. nih.govnih.gov This allosteric inhibition can sometimes lead to biased antagonism, where a ligand preferentially blocks one signaling pathway over another. nih.gov Unfortunately, the absence of this compound in any known CXCR2 antagonist series means that no such mechanistic studies have been performed for this compound.

Allosteric Modulation Investigations and Binding Site Characterization of Related Ligands

Research has identified at least two distinct allosteric binding sites within the CXCR2 receptor. nih.govrsc.org One site is located within the transmembrane domains, while another is an intracellular pocket. nih.govrsc.org The characterization of these binding sites has been achieved through a combination of computational modeling, site-directed mutagenesis, and structural biology techniques. nih.gov Understanding these allosteric sites opens up new avenues for the design of novel CXCR2 modulators. While extensive research has been conducted on the binding modes of various classes of CXCR2 antagonists, there is no information to suggest that this compound is a component of any ligand that targets these sites.

Potential as a Modular Component in Other Research-Oriented Bioactive Molecules

Beyond CXCR2, the investigation extended to the broader potential of this compound as a building block in other bioactive molecules. The amide bond is a ubiquitous feature in pharmaceuticals and biologically active compounds. The N-(3-ethoxypropyl) group offers a combination of hydrophilicity from the ether linkage and lipophilicity from the propyl chain, which could in theory be used to modulate the pharmacokinetic properties of a molecule. The 2-methylpentanamide (B1217331) portion provides a branched aliphatic structure. While the synthesis and biological evaluation of various N-substituted amides have been reported for different therapeutic targets, this specific combination has not been highlighted as a privileged substructure in the available literature.

Influence of the N-(3-ethoxypropyl) Moiety on Ligand Properties and Interactions

Following a comprehensive search for scientific literature, there is no available research data detailing the application of the specific compound This compound as a probe molecule in the elucidation of biochemical pathways.

The investigation into bioactive ligands and their substructural motifs often focuses on molecules with demonstrated and published interactions with biological targets. Extensive searches for research findings, including binding assays, enzyme inhibition studies, or pathway mapping utilizing this compound, did not yield any specific results.

Therefore, content for the requested section "5.4. Application as a Probe Molecule in Biochemical Pathway Elucidation" cannot be generated, as there are no detailed research findings or data tables available in the public scientific domain for this particular compound. Any attempt to create such content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published sources.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of N-(3-ethoxypropyl)-2-methylpentanamide. The choice of technique depends on the compound's volatility, polarity, and the presence of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amides. nih.govsigmaaldrich.com Method development for this compound would focus on reversed-phase chromatography, given the compound's moderate polarity.

Method Development:

Column Selection: A C16 or C18 stationary phase is typically effective for separating amides. nih.govsigmaaldrich.com Columns like the Discovery® RP-AmideC16 offer specialized chemistry for enhanced retention and selectivity of amide compounds. sigmaaldrich.com

Mobile Phase Optimization: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. nih.gov The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase can improve peak shape and resolution. nih.gov

Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) would be necessary. For higher sensitivity and specificity, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Validation: A validated HPLC method ensures reliability and reproducibility. nih.gov Key validation parameters would include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Discovery® RP-AmideC16, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. youtube.com While some amides can be analyzed directly, many, especially secondary amides, benefit from derivatization to increase their volatility and improve chromatographic performance. youtube.comresearchgate.net

Derivatization: The polarity of the amide group can lead to poor peak shape and adsorption in the GC system. researchgate.net To mitigate this, derivatization is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique that replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. youtube.comsigmaaldrich.com

GC Method:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a trifluoropropylmethyl polysiloxane (e.g., Rtx-200), can provide excellent resolution for amide derivatives. nih.gov

Temperature Program: A temperature gradient is used to ensure the separation of the analyte from any impurities or derivatizing agent artifacts. The program typically starts at a low temperature and ramps up to a higher temperature to elute the compound. nih.gov

Detection: A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometer (MS) offers high selectivity and structural information.

Table 2: Example GC Method Parameters for a Derivatized Amide

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | Rtx-200, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 40-550 |

Chiral Chromatography for Enantiomer Separation

The this compound molecule contains a chiral center at the second carbon of the 2-methylpentanamide (B1217331) moiety. This means it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is often crucial as they can exhibit different biological activities.

Supercritical Fluid Chromatography (SFC) and HPLC are commonly used for chiral separations of amides. nih.gov The separation is achieved using a Chiral Stationary Phase (CSP).

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amides. nih.govnih.gov Columns like Chiralcel® OD-H (amylose-based) or Chiralpak® IC (cellulose-based) have demonstrated success in resolving amide enantiomers. nih.gov

Mobile Phase: The choice of mobile phase depends on the mode of chromatography. For SFC, a mixture of supercritical carbon dioxide and an alcohol modifier (e.g., methanol, ethanol) is used. For chiral HPLC, mixtures of alkanes (like hexane) and alcohols are common in normal-phase mode, while alcohol/water mixtures are used in reversed-phase mode. nih.gov

Table 3: Common Chiral Stationary Phases for Amide Separation

| CSP Type | Example Commercial Column | Typical Application |

|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | Broad applicability for various amides |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Effective for many amide enantiomers nih.gov |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | Shows different selectivity, good for amides nih.gov |

Quantitative Analytical Methods in Research Samples

Once separation methods are established, quantitative techniques are employed to determine the concentration of this compound in research samples.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simple and rapid options for quantification, but often require the analyte to have inherent light-absorbing or emitting properties, or to be chemically converted into a species that does.

Direct Spectrophotometry: this compound does not possess a significant chromophore, making direct quantification by UV-Vis spectrophotometry challenging and likely to have poor sensitivity.

Indirect Methods: A more viable approach involves a chemical reaction that produces a colored or fluorescent product. For example, the amide could be hydrolyzed to yield 3-ethoxypropan-1-amine. This resulting primary amine could then be derivatized with a fluorogenic reagent, such as 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-Cl), which reacts with amines to form highly fluorescent products that can be measured. epa.gov Alternatively, methods based on the oxidation of the amide functional group followed by a color-forming reaction with an indicator reagent have been developed for other amides and could be adapted. tandfonline.comtandfonline.com

The development of such an assay would require careful optimization of reaction conditions (pH, temperature, time) and validation to ensure specificity and accuracy. psu.edu

Mass Spectrometry-Based Quantification (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of organic molecules in complex matrices.

Principle: The technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using Electrospray Ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Method Development:

Ionization and Fragmentation: For this compound, ESI in positive mode would generate the precursor ion [M+H]⁺. A key fragmentation pathway for amides is the cleavage of the amide bond (N-CO bond). nih.govunl.ptresearchgate.net This would likely be a dominant fragmentation, leading to characteristic product ions.

MRM Transitions: At least two MRM transitions (one for quantification, one for confirmation) would be optimized. An isotopically labeled internal standard would be used to ensure the highest accuracy.

Table 4: Predicted LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

|---|---|---|---|

| This compound | 216.2 | 114.1 (C7H14O)⁺ | Quantifier |

| This compound | 216.2 | 103.1 (C5H11N2O)⁺ | Qualifier |

| Isotopically Labeled Internal Standard (e.g., d7) | 223.2 | 121.1 | Quantifier |

Note: The exact m/z values are theoretical and would need to be confirmed experimentally. Product ions are predicted based on common amide fragmentation patterns.

Future Research Trajectories and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often suffer from poor atom economy and the use of hazardous reagents. Future research into N-(3-ethoxypropyl)-2-methylpentanamide should prioritize the development of green and sustainable synthetic protocols.

Current industrial amide synthesis often relies on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) reagents (e.g., T3P), which generate significant waste. A key research direction would be the exploration of catalytic direct amidation methods. These approaches, which involve the direct condensation of a carboxylic acid (2-methylpentanoic acid) and an amine (3-ethoxypropan-1-amine), typically require high temperatures to remove water, the sole byproduct. Research could focus on developing novel heterogeneous catalysts, such as activated silica, which have shown promise in facilitating direct amide bond formation under more environmentally benign conditions.

Furthermore, biocatalysis presents a highly attractive sustainable alternative. The use of enzymes, such as lipases or engineered amide ligases, could enable the synthesis of this compound in aqueous media under mild conditions, circumventing the need for harsh solvents and reagents. ATP-dependent enzymes, in particular, are effective for amide bond formation in water. Investigating enzymatic routes would not only enhance the sustainability of the synthesis but also offer high selectivity.

Another promising avenue is the N-alkylation of a primary amide (2-methylpentanamide) with an alcohol (3-ethoxypropan-1-ol). This "hydrogen autotransfer" process, often catalyzed by transition metals like iridium or ruthenium, is highly atom-economical, producing only water as a byproduct. Research could focus on developing catalysts based on more abundant and less toxic metals to improve the green credentials of this method.

Exploration of Alternative Functional Group Modifications and Analog Design

Systematic modification of the this compound structure can lead to the discovery of analogs with fine-tuned properties. Future research should explore modifications at three key positions: the acyl group, the N-alkyl chain, and the ether linkage.

Acyl Group Modification: The 2-methylpentanoyl moiety can be altered to investigate structure-activity relationships. For instance, varying the length and branching of the alkyl chain could impact the compound's lipophilicity and steric profile. Introducing cyclic structures or aromatic rings in place of the pentyl group could confer conformational rigidity or introduce new electronic properties.

N-Alkyl Chain and Ether Linkage Modification: The 3-ethoxypropyl group offers several points for modification. The length of the propyl chain could be extended or shortened, and the ethoxy group could be replaced with other alkoxy groups of varying sizes. The ether oxygen could also be substituted with a thioether or an amine, creating thioether-amide or diamine analogs, respectively. Such modifications would significantly alter the polarity, hydrogen bonding capability, and metal-coordinating properties of the molecule. Late-stage C-H functionalization techniques could be a powerful tool for diversifying the aliphatic side chains of the parent molecule, allowing for the introduction of various functional groups without de novo synthesis.

The design and synthesis of a library of such analogs, perhaps using combinatorial chemistry approaches, would be a systematic way to explore the chemical space around this compound.

Advanced Mechanistic Studies on its Role within Complex Chemical Systems

A fundamental understanding of the reactivity and stability of this compound is crucial for any potential application. Advanced mechanistic studies should focus on its hydrolysis, thermal decomposition, and interactions with other chemical species.

The hydrolysis of N-substituted amides can be catalyzed by both acids and bases, and the mechanism can vary depending on the conditions. For this compound, detailed kinetic studies under a range of pH and temperature conditions would be necessary to elucidate the reaction pathways. For instance, studies on similar N-substituted amides in high-temperature water have suggested an SN2 mechanism for neutral hydrolysis, where water acts as the nucleophile. Understanding the role of the ether linkage in potentially coordinating with protons or metal ions during hydrolysis would be a specific point of interest. The alkaline hydrolysis of secondary amides can be complex, with the rate being influenced by the nature of the acyl and N-alkyl groups.

Investigating its behavior in complex chemical systems, such as in the presence of transition metal catalysts or under photochemical conditions, could reveal novel reactivity. For example, the amide bond is generally considered inert, but transition metal catalysis can enable the cleavage of the N-C bond, opening up avenues for cross-coupling reactions. Furthermore, the conversion of alkylamides into reactive N-alkylimine species has been observed as a key step in the synthesis of certain nanomaterials, suggesting that this compound could act as a precursor in specific synthetic contexts.

Design and Synthesis of this compound-based Chemical Probes

Chemical probes are small molecules used to study biological systems. Given its specific combination of functional groups, this compound could serve as a scaffold for the design of novel chemical probes.

To function as a probe, the molecule would need to be appended with a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) and a reactive group for covalent modification of a biological target. Research in this area would involve synthesizing derivatives where a linker is attached to either the acyl or N-alkyl portion of the molecule, away from the core amide and ether functionalities to minimize perturbation of its potential interactions.

The design would be guided by the hypothesized target. For example, if the ether and amide groups are predicted to chelate a specific metal ion in a biological system, the probe would be designed to report on this binding event. The synthesis of such probes would leverage the functional group modifications discussed in section 8.2, followed by the attachment of the necessary tags.

Potential for Application in Materials Science Research

The structural features of this compound suggest potential, albeit unexplored, applications in materials science.

As a Monomer: If modified to contain a polymerizable group, such as a vinyl or acrylate (B77674) moiety, this compound could be used as a functional monomer in addition polymerization. The resulting polymer would have pendant side chains containing the ethoxypropylamide structure, which could impart specific properties to the material, such as altered polarity, hydrophilicity, or coordinating ability. The presence of both ether and amide groups could lead to polymers with interesting thermal properties or selective permeability. Research has been conducted on the ring-opening metathesis polymerization of tertiary amide monomers, suggesting a possible route for creating polymers from derivatives of this compound.

As an Additive: Small molecules are frequently added to polymers to modify their properties. This compound, with its combination of a flexible alkyl chain and polar functional groups, could be investigated as a potential plasticizer or processing aid for certain polymers. Its compatibility with various polymer matrices would need to be systematically evaluated. Furthermore, N-halamine derivatives of similar structures have been explored as antimicrobial additives for polymers, suggesting that a halogenated version of this compound could be investigated for similar applications.

Integration with AI-Driven Retrosynthesis and De Novo Design Methodologies

Artificial intelligence (AI) and machine learning are revolutionizing chemical synthesis and drug discovery. These tools can be powerfully applied to the study of this compound.

De Novo Design: Generative AI models can design novel molecules with desired properties. By using this compound as a seed structure, these models could generate a virtual library of analogs with predicted improvements in, for example, binding affinity to a specific target or desired material properties. This approach can vastly accelerate the discovery of new functional molecules by focusing synthetic efforts on the most promising candidates identified through computational screening.

The integration of AI would not only accelerate research into this compound but also ensure that the exploration is systematic and targeted towards specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethoxypropyl)-2-methylpentanamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-methylpentanoic acid derivatives with 3-ethoxypropylamine via amidation. Critical parameters include:

- Catalyst selection : Use carbodiimides (e.g., EDC) for efficient coupling, as referenced in peptide synthesis protocols .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Temperature control : Maintain 0–25°C during activation to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Industrial-scale methods for similar amides use continuous flow reactors for precise temperature/pressure control .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ethoxypropyl chain (δ ~1.2 ppm for ethoxy CH₃, δ ~3.4 ppm for OCH₂) and amide carbonyl (δ ~170 ppm in ¹³C). Compare with PubChem data for analogous amides .

- Mass Spectrometry (MS) : ESI-MS or GC-MS detects molecular ion [M+H]⁺ (expected m/z ~230–235) and fragments (e.g., loss of ethoxypropyl group).

- HPLC : Reverse-phase C18 columns with UV detection (λ ~210–220 nm) quantify purity. Use acetonitrile/water gradients for resolution .

Q. How should researchers assess the stability of This compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic stability : Incubate in buffered solutions (pH 1–12) at 37°C; monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond to carboxylic acid) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectra indicate photodegradation.

Advanced Research Questions

Q. How does the 3-ethoxypropyl substituent influence the compound’s physicochemical properties and biological interactions?

- Methodological Answer :

- Lipophilicity : The ethoxy group increases logP compared to unsubstituted analogs, enhancing membrane permeability (calculate via computational tools like MarvinSketch).

- Hydrogen bonding : The ether oxygen may form weak H-bonds with target proteins, as seen in antistatic agents with similar ethoxypropylamide structures .

- Steric effects : Molecular dynamics simulations (e.g., GROMACS) model how the ethoxypropyl chain affects binding pocket access .

Q. What computational strategies can predict This compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., acetylcholinesterase or GPCRs). Parameterize the ligand using GAFF force fields.

- QSAR modeling : Train models on datasets of amides with reported IC₅₀ values to predict activity .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Dose-response curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal assays : Validate enzyme inhibition via fluorometric and colorimetric methods.

- Structural analogs : Compare with N-(3-chloro-4-methylphenyl)-2-methylpentanamide (CAS: 93951-72-5) to isolate substituent-specific effects .

Q. What strategies optimize the pharmacokinetic profile of This compound for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Metabolic stability : Incubate with liver microsomes; identify metabolites via LC-MS/MS. Modify labile sites (e.g., ethoxy group oxidation) .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction; adjust logP via substituent modifications .

Q. Which analytical techniques are most robust for quantifying This compound in complex biological matrices (e.g., serum or tissue)?

- Methodological Answer :

- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₅-analog) minimizes matrix effects.

- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) enhances recovery .

- Validation : Follow FDA guidelines for linearity (R² >0.99), precision (CV <15%), and LLOQ (~1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.